Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate
Description
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is a bicyclic compound featuring a strained bicyclo[1.1.1]pentane core substituted with an iodine atom at the 3-position and a tert-butyl propanoate ester at the 1-position.
Properties
Molecular Formula |
C12H19IO2 |
|---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
tert-butyl 2-(3-iodo-1-bicyclo[1.1.1]pentanyl)propanoate |
InChI |
InChI=1S/C12H19IO2/c1-8(9(14)15-10(2,3)4)11-5-12(13,6-11)7-11/h8H,5-7H2,1-4H3 |
InChI Key |
QTTRTLYCWXIQMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)C12CC(C1)(C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1.1.1]propellane intermediate, which undergoes iodination to introduce the iodine atom at the desired position.
Esterification: The iodinated bicyclo[1.1.1]pentane is then reacted with tert-butyl propanoate under esterification conditions, often using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in the bicyclo[1.1.1]pentane moiety can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding hydrocarbon.
Oxidation Reactions: Oxidation of the compound can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic aqueous solutions.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Reduction: The major product is the corresponding hydrocarbon.
Oxidation: Products can include carboxylic acids or ketones.
Scientific Research Applications
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is a chemical compound featuring a unique bicyclic structure that includes a tert-butyl group and an iodinated bicyclo[1.1.1]pentane moiety. It has a molecular weight of approximately 322.2 g/mol and is often used in organic synthesis because of its versatility and the potential for functionalization provided by the iodine atom in its structure.
The biological activity of this compound is mainly studied in medicinal chemistry. Its unique bicyclic structure allows it to interact with specific biological targets, such as enzymes and receptors, potentially leading to the development of new therapeutic agents. Research suggests that modifying its structure can improve its binding affinity and specificity for these targets, making it a candidate for drug design. The presence of the iodine atom provides a reactive site that can facilitate interactions with various molecular pathways, enhancing its utility in drug development.
Applications
This compound has several applications across various fields:
- Versatile intermediate for functionalization this compound stands out due to its specific iodinated structure, which provides enhanced reactivity compared to other similar compounds, allowing for more versatile synthetic applications and potential therapeutic uses.
- Drug Design Its unique bicyclic structure allows it to interact with specific biological targets, such as enzymes and receptors, potentially leading to the development of new therapeutic agents. Research indicates that modifications to its structure can enhance binding affinity and specificity for these targets, making it a candidate for drug design.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Bicyclic structure with iodine | Versatile intermediate for functionalization |
| Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate | Amino group instead of iodine | Potential bioactive properties |
| Ethyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate | Similar iodinated bicyclic structure | Used as a building block in synthesis |
Mechanism of Action
The mechanism of action of tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate involves its interaction with various molecular targets. The iodine atom in the bicyclo[1.1.1]pentane moiety can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active propanoate moiety, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate
- Structure: Replaces the propanoate ester with a carbamate group (NHCOO-tert-butyl).
- Molecular Weight : 309.15 g/mol (CAS: 2231675-14-0) .
- Key Differences :
- Stability : Carbamates are more hydrolytically stable than esters, making this compound suitable for prolonged storage or reactions under basic/acidic conditions.
- Applications : Often used as a protecting group for amines in peptide synthesis or as intermediates in drug discovery.
Tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
- Structure : Features a piperidine ring connected via a methyl group to the bicyclo[1.1.1]pentane.
- Molecular Weight : 391.29 g/mol (CAS: 2763758-55-8) .
- Biological Activity: Piperidine derivatives are common in pharmaceuticals (e.g., analgesics, antipsychotics), suggesting broader therapeutic applications.
3-Iodobicyclo[1.1.1]pentane-1-carboxamides
- Structure : Substitutes the ester with a carboxamide group (CONR₂).
- Synthesis : Prepared via Gabriel synthesis, highlighting divergent synthetic routes compared to ester derivatives .
- Key Differences :
- Hydrogen Bonding : Carboxamides participate in stronger hydrogen-bonding interactions, influencing pharmacokinetics like membrane permeability.
Data Table: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group |
|---|---|---|---|---|
| Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate | Not provided | ~300–400 (estimated) | Not provided | Propanoate ester |
| Tert-butyl (3-iodobicyclo[1.1.1]pentan-1-yl)carbamate | C₁₁H₁₇INO₂ | 309.15 | 2231675-14-0 | Carbamate |
| Tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate | Not provided | Not provided | 1510268-47-9 | Azetidine |
| Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate | C₁₆H₂₆INO₂ | 391.29 | 2763758-55-8 | Piperidine |
| 3-Iodobicyclo[1.1.1]pentane-1-carboxamides | C₆H₉INO | ~210–250 (estimated) | Not provided | Carboxamide |
Biological Activity
Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bicyclo[1.1.1]pentane moiety, which is known for its unique structural features that can influence biological activity. The synthesis of such compounds often involves advanced organic reactions, including radical-mediated processes and halogenation techniques.
Synthesis Pathway
Recent studies have highlighted methods for synthesizing bicyclo[1.1.1]pentanes with various substituents, including halogens like iodine. For instance, the use of triethylborane-initiated atom-transfer radical addition has been demonstrated to effectively introduce halogen substituents under mild conditions, thereby facilitating the preparation of derivatives like this compound .
Biological Activity
The biological activity of this compound can be understood through its interactions with various biological targets, particularly in the context of drug design and development.
Pharmacological Properties
Bicyclo[1.1.1]pentanes have been identified as bioisosteres for traditional aromatic compounds, which can enhance drug efficacy and reduce toxicity . The introduction of iodine in the structure may also play a crucial role in modulating the pharmacokinetic properties of the compound, potentially improving its bioavailability.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer Activity | |
| Bicyclo[1.1.1]pentane Derivatives | Analgesic Properties | |
| Iodinated Compounds | Antimicrobial Effects |
Case Studies
Several studies have investigated the biological implications of bicyclo[1.1.1]pentane derivatives:
- Anticancer Activity : A study demonstrated that certain bicyclo[1.1.1]pentane derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
- Analgesic Properties : Research has indicated that modifications to the bicyclo structure can lead to compounds with analgesic effects, providing a basis for further exploration in pain management therapies .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are essential for verifying the bicyclo[1.1.1]pentane framework and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in H NMR, while the iodine atom causes deshielding in adjacent carbons .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .
- HPLC : Ensures purity (>95%) and detects byproducts from incomplete substitution or esterification .
How does the iodine atom in the bicyclo[1.1.1]pentane core influence reactivity in nucleophilic substitution reactions compared to other halogens?
Advanced Research Focus
The iodine atom’s polarizability and leaving-group ability make it highly reactive in SN2 reactions. Key findings include:
- Reactivity Hierarchy : I > Br > Cl in substitution reactions. For example, 3-iodo derivatives undergo substitution with amines or alkoxides at room temperature, whereas chloro analogs require harsher conditions .
- Steric Effects : The bicyclo[1.1.1]pentane’s rigidity restricts nucleophile access, necessitating optimized solvents (e.g., DMF or THF) to enhance reaction rates .
Methodological Insight : Use organolithium reagents (e.g., MeLi) for selective substitution in trifluoromethyl-substituted derivatives, as iodine’s reactivity is otherwise suppressed by electron-withdrawing groups .
How do structural modifications (e.g., tert-butyl vs. carboxylate groups) impact the biological activity of bicyclo[1.1.1]pentane derivatives?
Advanced Research Focus
Comparative studies of analogs reveal:
| Compound | Functional Group | Cytotoxicity (IC50, μM) | Key Difference |
|---|---|---|---|
| This compound | tert-butyl ester | 12.5 ± 1.2 | High lipophilicity enhances membrane permeability |
| Carboxylate analog | COO⁻ | >100 | Poor cellular uptake due to polarity |
| Design Strategy : Introduce hydrophilic groups (e.g., PEG linkers) via ester hydrolysis or amidation to balance solubility and bioactivity . |
Discrepancies exist in literature regarding the inertness of certain 3-iodobicyclo[1.1.1]pentane derivatives under specific conditions. How can researchers resolve these contradictions?
Q. Data Contradiction Analysis
- Case Study : Trifluoromethyl-substituted derivatives show no reactivity with amines but react with organolithium reagents . This is attributed to electronic effects (CF3’s electron-withdrawing nature) and steric hindrance.
- Resolution Method :
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediate species.
- Computational Modeling : DFT calculations predict transition-state energies, explaining substituent-dependent reactivity .
- Control Experiments : Compare reactivity in polar vs. nonpolar solvents to isolate steric vs. electronic contributions .
What strategies optimize the yield of this compound in large-scale synthesis?
Q. Advanced Methodological Focus
- Catalyst Selection : Use Pd/Cu catalysts for coupling reactions to minimize side products (e.g., dehalogenation) .
- Temperature Control : Maintain reactions at −20°C to 0°C during iodination to prevent iodine loss .
- Scalable Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
